5-Diethylamino-2-pentanone chemical properties and structure
5-Diethylamino-2-pentanone chemical properties and structure
An In-depth Technical Guide to 5-Diethylamino-2-pentanone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic data for 5-Diethylamino-2-pentanone (CAS No. 105-14-6). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
5-Diethylamino-2-pentanone is a clear, brown, flammable liquid.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[2] Key physical and chemical properties are summarized in Table 1 for easy reference.
Table 1: Chemical and Physical Properties of 5-Diethylamino-2-pentanone
| Property | Value | Source(s) |
| CAS Number | 105-14-6 | [3][4][5][6] |
| Molecular Formula | C₉H₁₉NO | [3][4][5][6] |
| Molecular Weight | 157.25 g/mol | [2][5][7] |
| Appearance | Clear brown liquid | [1] |
| Boiling Point | 83-85 °C @ 15 mm Hg | [5] |
| Density | 0.861 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.434 | [5] |
| Flash Point | 150 °F (65.6 °C) | [5] |
| Predicted pKa | 10.27 ± 0.25 | [5] |
| Storage Temperature | 2-8°C | [5] |
Chemical Structure and Identifiers
The structure of 5-Diethylamino-2-pentanone features a pentanone backbone with a diethylamino group attached to the terminal carbon (C5). This bifunctional nature, containing both a ketone and a tertiary amine, makes it a versatile building block in organic synthesis. Key structural identifiers are listed in Table 2.
Table 2: Structural Identifiers for 5-Diethylamino-2-pentanone
| Identifier | Value | Source(s) |
| IUPAC Name | 5-(diethylamino)pentan-2-one | [2] |
| SMILES | CCN(CC)CCCC(C)=O | [8] |
| InChI | InChI=1S/C₉H₁₉NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3 | [8] |
| InChIKey | GRGNJBKJCVOFEO-UHFFFAOYSA-N | [3][8] |
| Synonyms | Novol ketone, 5-(N,N-Diethylamino)pentan-2-one, DF 493, Novalketone | [3][4][5] |
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the identification and characterization of 5-Diethylamino-2-pentanone. Below is a summary of available mass spectrometry, infrared, and nuclear magnetic resonance data.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 5-Diethylamino-2-pentanone is available through the NIST WebBook.[3][9] The molecular ion peak (M⁺) is observed at an m/z of 157, corresponding to the molecular weight of the compound. The most prominent peak (base peak) in the GC-MS analysis is found at m/z 86.[2] This key fragment likely results from an alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines, leading to the formation of a stable [CH₂=N(CH₂CH₃)₂]⁺ ion. Another significant peak is observed at m/z 43, which can be attributed to the acetyl cation [CH₃CO]⁺ formed by alpha-cleavage at the carbonyl group.[2][10][11]
Table 3: Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Fragmentation Pathway |
| 157 | [C₉H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage at C4-C5 bond |
| 43 | [C₂H₃O]⁺ | Alpha-cleavage at C2-C3 bond |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For 5-Diethylamino-2-pentanone, the most characteristic absorption is a strong peak corresponding to the carbonyl (C=O) stretch of the ketone. This typically appears in the range of 1700-1725 cm⁻¹. Additional peaks corresponding to C-H stretching of the alkyl groups are expected around 2800-3000 cm⁻¹, and C-N stretching vibrations would be observed in the fingerprint region.[9][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed, fully assigned NMR spectrum is not available in the cited literature, the expected signals can be predicted based on the structure.
-
¹H NMR: One would expect signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group adjacent to the carbonyl, and several multiplets for the three methylene (B1212753) groups (-CH₂-) in the pentane (B18724) chain. The protons on carbons alpha to the carbonyl group (at C1 and C3) and alpha to the nitrogen atom (on the ethyl groups and at C5) would be the most deshielded.
-
¹³C NMR: The spectrum would show distinct signals for each of the nine carbon atoms.[13] The carbonyl carbon (C2) would be the most downfield signal, typically in the range of 200-210 ppm. Carbons adjacent to the nitrogen (C5 and the ethyl -CH₂- carbons) would appear around 40-60 ppm, while the remaining alkyl carbons would be found further upfield.
Experimental Protocols and Workflows
Detailed experimental protocols for the synthesis and analysis of 5-Diethylamino-2-pentanone are not publicly available in the searched literature. A synthesis is referenced in the Journal of Medicinal Chemistry, but the specific procedure could not be retrieved.[1] However, a logical workflow for its synthesis can be proposed based on the well-established Mannich reaction, which is commonly used to produce aminoketones.
Logical Synthesis and Purification Workflow
The synthesis would likely involve the reaction of a ketone, an amine, and an aldehyde. For 5-Diethylamino-2-pentanone, a plausible route is the reaction of acetone (B3395972) with diethylamine (B46881) and a formaldehyde (B43269) equivalent (like paraformaldehyde) in the presence of an acid catalyst, followed by reaction with an appropriate alkylating agent to extend the chain. A more direct, though less common, approach would be the Michael addition of diethylamine to a suitable unsaturated ketone.
The following diagram illustrates a generalized workflow for the synthesis and purification of an aminoketone via a Mannich-type reaction, based on a procedure for a similar compound.[14]
Caption: Generalized workflow for aminoketone synthesis.
Biological Activity and Signaling Pathways
While the general class of aminoketones is known to possess a wide range of pharmacological activities—including antibacterial, antiviral, and anticancer properties—no specific biological activities or signaling pathway involvements for 5-Diethylamino-2-pentanone have been documented in the available scientific literature.[2][3][13] Its primary documented use is in the context of "pharmaceuticals," likely as a synthetic intermediate or building block for more complex active pharmaceutical ingredients.[1] Due to the lack of specific data, no signaling pathway diagram can be provided. Further research is required to elucidate any potential biological roles of this compound.
References
- 1. 5-Diethylamino-2-pentanone | 105-14-6 [chemicalbook.com]
- 2. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 4. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 5. 5-Diethylamino-2-pentanone price,buy 5-Diethylamino-2-pentanone - chemicalbook [chemicalbook.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 5-Diethylamino-2-pentanone - CAS:105-14-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - 5-diethylamino-2-pentanone (C9H19NO) [pubchemlite.lcsb.uni.lu]
- 9. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 10. youtube.com [youtube.com]
- 11. please explain the mass spectrometry fragmentation of 2 pentanone in deta.. [askfilo.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
